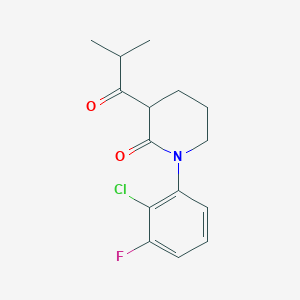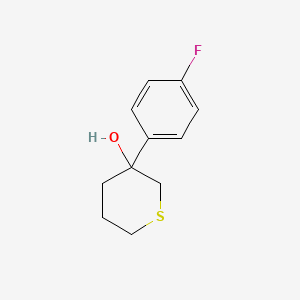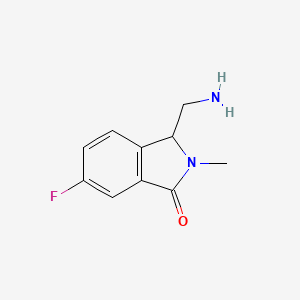
3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound with a unique structure that includes an aminomethyl group, a fluorine atom, and a dihydroisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindolone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phthalic anhydride.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindolones with various functional groups.
Scientific Research Applications
3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)benzeneboronic acid: Used in Suzuki-Miyaura coupling reactions.
2-Chloro-3-amino-4-methylpyridine: Utilized in various organic synthesis reactions
Uniqueness
3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-(aminomethyl)-6-fluoro-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11FN2O/c1-13-9(5-12)7-3-2-6(11)4-8(7)10(13)14/h2-4,9H,5,12H2,1H3 |
InChI Key |
WHXJYXYAIKDETG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(C1=O)C=C(C=C2)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13196618.png)
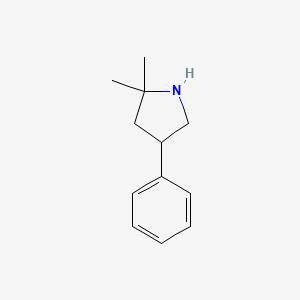

![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13196640.png)
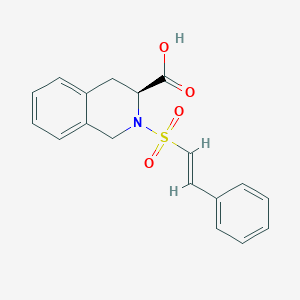
![N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13196650.png)
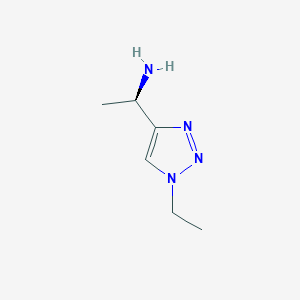

![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)
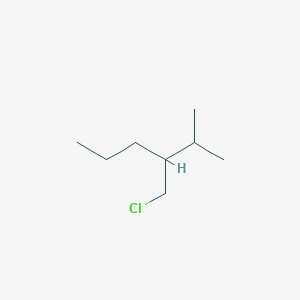
![Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13196715.png)
